molecular formula C10H14O B1581423 2,4,6-Trimethylbenzyl alcohol CAS No. 4170-90-5

2,4,6-Trimethylbenzyl alcohol

Cat. No. B1581423
CAS RN: 4170-90-5
M. Wt: 150.22 g/mol
InChI Key: LODDFDHPSIYCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08703821B2

Procedure details

(2,4,6-Trimethyl-phenyl)-methanol (4.50 g, 30 mmol) was introduced to the suspension of sodium hydride (95%, 0.84 g, 35 mmol) in dry THF (100 ml), under a nitrogen blanket and the reaction mixture was heated to reflux for one hour. After the reaction mixture cooled down to 25° C., sodium iodoacetate (7.28 g, 35 mmol) was added in one portion, and the reaction was heated to reflux for another two hours. The resulting precipitate was collected by filtration, and then dissolved into water (60 ml). This aqueous solution was acidified to pH 2 at 5° C. by 6N HCl to generate precipitate, which was then isolated by filtration to give pure benzyloxy acetic acid as white powder (3.2 g, 51.2%), mp 81-83°. Microanalysis for C12H16O3 (208.26): C, 69.21, H, 7.74. found: C, 68.83, H, 7.66. 1H-NMR (d6-DMSO): 6.82 (s, 2 arom. H); 4.50 (s, OCH2CO2H); 4.01, 4.02 (2s, CH2O); 2.29 (s, 2 ortho-CH3); 2.20 (s, para-CH3).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.28 g
Type
reactant
Reaction Step Two
Yield
51.2%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[C:6](C)[CH:5]=[C:4](C)[C:3]=1[CH2:10][OH:11].[H-].[Na+].I[CH2:15][C:16]([O-:18])=[O:17].[Na+]>C1COCC1>[CH2:10]([O:11][CH2:15][C:16]([OH:18])=[O:17])[C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)CO
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.28 g
Type
reactant
Smiles
ICC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into water (60 ml)
CUSTOM
Type
CUSTOM
Details
was acidified to pH 2 at 5° C. by 6N HCl
CUSTOM
Type
CUSTOM
Details
was then isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 51.2%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.